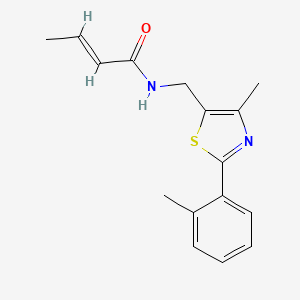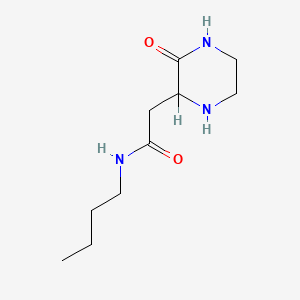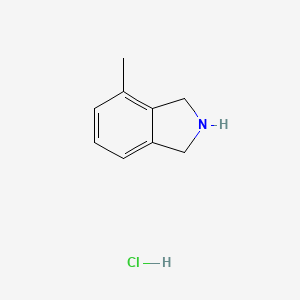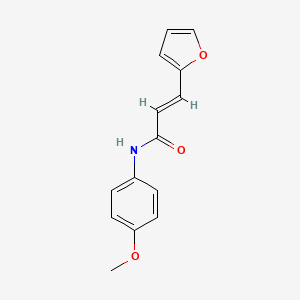
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly as an anti-cancer agent.
Mechanism of Action
The mechanism of action of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide is not fully understood. However, some studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have reported that (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide can affect various biochemical and physiological processes. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This suggests that (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide may have potential applications in the treatment of diseases characterized by excessive matrix degradation, such as osteoarthritis.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, the compound has limited solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several potential future directions for research on (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide. One possible direction is to investigate its potential applications in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential applications in the treatment of other diseases, such as osteoarthritis. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide involves the reaction of 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde with but-2-enamide in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride.
Scientific Research Applications
Several studies have investigated the potential applications of (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide in medicinal chemistry. One study reported that the compound exhibited potent anti-cancer activity against a range of cancer cell lines, including lung, breast, and colon cancer cells. Another study found that (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide had anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-4-7-15(19)17-10-14-12(3)18-16(20-14)13-9-6-5-8-11(13)2/h4-9H,10H2,1-3H3,(H,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJFADPPFQYGSY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=C(N=C(S1)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC1=C(N=C(S1)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2785779.png)

![3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2785788.png)
![2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2785791.png)


![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)


![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)
![(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785800.png)